![molecular formula C13H14N2O2S2 B2483553 Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate CAS No. 864917-58-8](/img/structure/B2483553.png)
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
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Overview
Description
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate, also known as ethyl 2-(4-tolylthio)-1,3-thiazolidin-4-one-5-carboxylate, is a compound that has been studied for its potential therapeutic applications in various fields. In
Scientific Research Applications
- Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate exhibits promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. Its mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways .
- Investigations into the compound’s cytotoxic effects have revealed its potential as an anticancer agent. It may inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells. Researchers are actively studying its efficacy against specific cancer types .
- Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate shows anti-inflammatory activity. It could be valuable in managing inflammatory conditions such as arthritis, dermatitis, and other immune-related disorders. Further studies are needed to understand its precise mechanisms .
- Some research suggests that this compound has neuroprotective properties. It may help prevent neuronal damage and oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Chemists utilize this compound as a building block in organic synthesis. Its unique structure allows for modifications, enabling the creation of novel derivatives with specific properties. Medicinal chemists explore these derivatives for drug development .
- Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate exhibits interesting photophysical behavior. Its fluorescence properties make it useful in sensors, imaging agents, and optoelectronic devices. Researchers investigate its potential in fluorescence-based assays .
Antimicrobial Agents
Anticancer Compounds
Anti-Inflammatory Properties
Neuroprotective Effects
Organic Synthesis and Medicinal Chemistry
Photophysical Applications
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate are currently unknown. This compound is a derivative of the thiadiazole class of compounds, which are known to interact with a variety of biological targets
Mode of Action
Many thiadiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Thiadiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact effects of this compound on these or other pathways would depend on its specific targets and mode of action.
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or cell proliferation .
properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-11(16)8-18-13-14-12(15-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWADLYTIDDWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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